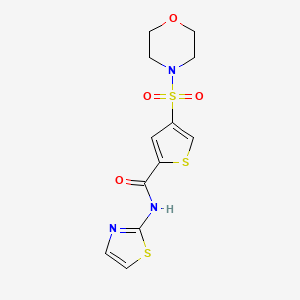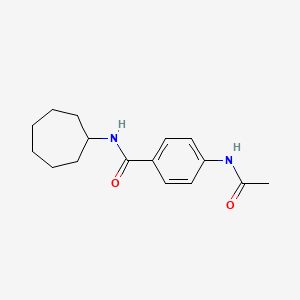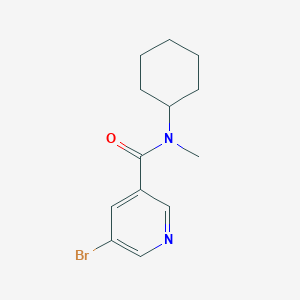![molecular formula C23H28FNO3 B5536155 4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)
4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol is a useful research compound. Its molecular formula is C23H28FNO3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.20532192 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
The synthesis of neuroleptic agents incorporating structures related to 4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol has been a focus in medicinal chemistry. These compounds are primarily explored for their potential in affecting central nervous system disorders, leveraging their interactions with various receptors. For instance, the labelling of neuroleptic butyrophenones, closely related compounds, for metabolic studies highlights the importance of such structures in understanding drug metabolism and distribution within the body (Nakatsuka, Kawahara, & Yoshitake, 1981).
Receptor Ligand Development
The pursuit of fluorinated sigma receptor ligands related to the potent sigma-1 ligand [18F]-FPS exemplifies the application of fluorophenyl-piperidinol derivatives in developing receptor-specific ligands. These compounds are synthesized with the goal of achieving enhanced or alternative binding and transport profiles, critical for probing receptor functions and potential therapeutic interventions (Jwad, Pang, Hunter, & Read, 2019).
Antithrombotic Treatment Potential
Compounds featuring the fluorophenyl-piperidinol moiety have been investigated for their potential in antithrombotic treatments. The development of highly potent and orally active fibrinogen receptor antagonists, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, underscores the therapeutic potential of these structures in the acute phase of antithrombotic treatment (Hayashi et al., 1998).
Acetylcholine Receptor Affinity
The exploration of phenylacetyl, diphenylacetyl, benziloyl, and cyclohexylphenylglycolloyl esters, among others, with fluorophenyl-piperidinol derivatives has provided insights into their affinity for postganglionic acetylcholine receptors. Such studies contribute to understanding the mechanisms of action and potential applications of these compounds in modulating cholinergic signaling (Abramson, Barlow, Franks, & Pearson, 1974).
Insights into Molecular Structure
Detailed structural analysis, such as that performed on paroxetine hydrochloride hemihydrate, a compound structurally related to the query molecule, aids in elucidating the molecular configurations that contribute to their pharmacological profiles. Such insights are invaluable in the rational design of new therapeutic agents (Ibers, 1999).
特性
IUPAC Name |
[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO3/c1-22(2,27)11-10-17-4-3-5-18(16-17)21(26)25-14-12-23(28,13-15-25)19-6-8-20(24)9-7-19/h3-9,16,27-28H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOGSUGTVHFROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(1H-indol-2-yl)propanamide](/img/structure/B5536072.png)
![[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B5536090.png)
![3-BROMO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5536093.png)



![(6-oxobenzo[c]chromen-3-yl) phenyl carbonate](/img/structure/B5536112.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)
![METHYL 2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE](/img/structure/B5536168.png)
![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)
![7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone](/img/structure/B5536173.png)
![3-METHYL-1-(1-PYRROLIDINYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5536178.png)
